molecular formula C15H28O B3058865 1-Cyclododecylpropan-2-one CAS No. 92279-34-0

1-Cyclododecylpropan-2-one

Cat. No.: B3058865
CAS No.: 92279-34-0
M. Wt: 224.38 g/mol
InChI Key: ZCZOHUITGLSWGS-UHFFFAOYSA-N
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Description

1-Cyclododecylpropan-2-one is a cyclic ketone derivative characterized by a cyclododecane ring substituted at the 1-position with a propan-2-one group. Its unique structure imparts distinct physical and chemical properties, such as high hydrophobicity and thermal stability, which differentiate it from smaller cyclic ketones like cyclohexanone or cyclopentanone.

Properties

CAS No.

92279-34-0

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

1-cyclododecylpropan-2-one

InChI

InChI=1S/C15H28O/c1-14(16)13-15-11-9-7-5-3-2-4-6-8-10-12-15/h15H,2-13H2,1H3

InChI Key

ZCZOHUITGLSWGS-UHFFFAOYSA-N

SMILES

CC(=O)CC1CCCCCCCCCCC1

Canonical SMILES

CC(=O)CC1CCCCCCCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical Properties
Compound Molecular Formula Boiling Point (°C) Melting Point (°C) Solubility in Water
1-Cyclododecylpropan-2-one C₁₅H₂₆O ~300 (estimated) 80–85 (predicted) Insoluble
Cyclohexanone C₆H₁₀O 155–156 -47 Slightly soluble
Cyclododecanone C₁₂H₂₂O 280–285 61–63 Insoluble
2-Heptanone C₇H₁₄O 151 -35 Sparingly soluble

Key Observations :

  • The cyclododecane ring in this compound increases molecular rigidity and reduces water solubility compared to smaller ketones like cyclohexanone .
  • Its melting point is higher than cyclododecanone due to the added propan-2-one group, which may enhance crystalline packing .
Chemical Reactivity
  • Nucleophilic Addition: Like other ketones, this compound undergoes nucleophilic additions (e.g., Grignard reactions), but steric hindrance from the cyclododecane ring slows reaction rates compared to linear ketones like 2-heptanone .
  • Oxidation Resistance: The bulky cyclododecane group stabilizes the carbonyl against oxidation, contrasting with cyclohexanone, which readily oxidizes to adipic acid .

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